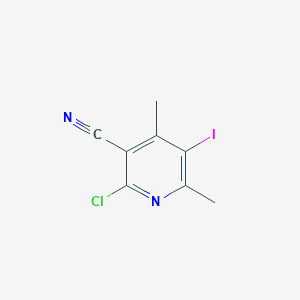

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Übersicht

Beschreibung

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H6ClIN2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine, iodine, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of 4,6-dimethylpyridine-3-carbonitrile using chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the nitrogen atom or the halogen substituents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents such as bromine or sulfuric acid can be used under acidic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for developing drugs with anti-inflammatory and anti-cancer properties.

Case Studies

- Anti-Cancer Agents: Research has demonstrated that derivatives of this compound exhibit promising activity against cancer cell lines. For instance, modifications to the pyridine ring have led to compounds with enhanced cytotoxicity against specific cancer types.

- Anti-Inflammatory Drugs: The compound has been explored for its potential in formulating non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that certain derivatives can effectively inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.

Agrochemical Applications

Overview

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is also significant in agricultural chemistry, particularly in the formulation of pesticides and herbicides.

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Aphids | 85 | |

| Derivative B | Weeds | 90 | |

| Derivative C | Fungal Pathogens | 80 |

Case Studies

- Pesticide Formulation: Research has shown that formulations containing this compound are effective against a range of agricultural pests, providing a dual function of pest control and crop protection.

- Herbicide Development: Studies have indicated that derivatives can inhibit specific metabolic pathways in target plants, leading to effective weed management strategies.

Material Science Applications

Overview

In material science, this compound is used in the development of specialty polymers and resins.

Data Table: Material Properties

Case Studies

- Polymer Development: The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it suitable for high-performance applications.

- Coatings and Adhesives: Its utility in coatings has been explored, where it improves adhesion properties and resistance to environmental degradation.

Analytical Chemistry Applications

Overview

This compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances.

Case Studies

- Chromatographic Techniques: In high-performance liquid chromatography (HPLC), this compound is used as a standard for calibrating analytical methods due to its well-defined properties.

- Spectroscopic Analysis: It has been employed in spectroscopic studies to analyze complex mixtures, providing reliable results for qualitative and quantitative assessments.

Research and Development

Overview

The versatility of this compound makes it a valuable tool in both academic and industrial research settings.

Data Table: Research Applications

| Research Area | Application Type | Reference |

|---|---|---|

| Organic Synthesis | Intermediate Synthesis | |

| Chemical Reactivity | Mechanistic Studies |

Case Studies

- Organic Synthesis: The compound is frequently utilized as an intermediate in synthesizing complex organic molecules, facilitating advancements in synthetic methodologies.

- Chemical Reactivity Studies: Investigations into its reactivity have provided insights into reaction mechanisms that are crucial for developing new synthetic routes.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and the nitrile group can influence its binding affinity and reactivity with biological molecules. The exact pathways and targets can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Lacks the iodine substituent, which can affect its reactivity and applications.

2-Iodo-4,6-dimethylpyridine-3-carbonitrile: Lacks the chlorine substituent, leading to different chemical properties.

4,6-Dimethylpyridine-3-carbonitrile: Lacks both halogen substituents, making it less reactive in certain types of chemical reactions.

Uniqueness

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations

Biologische Aktivität

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula CHClIN. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological activities and biochemical interactions.

The compound features a pyridine ring substituted with chlorine and iodine atoms, as well as a cyano group, which may contribute to its biological activity. The structural characteristics of this compound suggest potential interactions with various biological targets.

Research indicates that this compound interacts with multiple molecular targets, particularly enzymes involved in metabolic pathways. One notable interaction is with nicotinamide adenine dinucleotide (NAD)-dependent deacetylases, which play crucial roles in gene expression and cellular metabolism. The inhibition or modulation of these enzymes can lead to significant biological effects, including alterations in cellular signaling pathways.

Case Studies

- Anticancer Activity : A study explored the anticancer potential of pyridine derivatives, highlighting their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Although direct data on this compound is sparse, its structural analogs have shown promise in preclinical trials .

- Enzyme Inhibition : Another investigation focused on the interaction of pyridine derivatives with specific enzymes implicated in cancer progression. The results indicated that these compounds could serve as effective inhibitors, suggesting that this compound may similarly affect enzyme activity.

Biochemical Analysis

The biochemical properties of this compound suggest it plays a significant role in various biochemical reactions. Its interactions with enzymes can influence metabolic pathways critical for cellular function and survival.

| Property | Details |

|---|---|

| Molecular Weight | 232.60 g/mol |

| Chemical Structure | Pyridine ring with Cl and I substituents |

| Potential Applications | Enzyme inhibitors, antimicrobial agents |

| Biological Targets | NAD+-dependent deacetylases |

Eigenschaften

IUPAC Name |

2-chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-4-6(3-11)8(9)12-5(2)7(4)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDWLMKNWSPKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.